3β-Hydroxysteroid Dehydrogenase 1 (3β-HSD1) Inhibition: 7-Hydroxyaristolochic Acid A vs. AA-I, AA-II, and Aristolone
In a head-to-head in vitro enzyme inhibition study of seven aristolochic acid analogues against human placental 3β-HSD1, 7-hydroxyaristolochic acid A exhibited the weakest inhibitory potency among all compounds tested. Its IC50 of 187.69 μM was 12.8-fold higher (less potent) than AA-II (IC50 = 14.68 μM), 6.2-fold higher than AA-I (IC50 ≈ 30.2 μM, extrapolated from comparable studies), and 2.1-fold higher than aristolone (IC50 = 89.66 μM). Kinetic analysis confirmed mixed/noncompetitive inhibition, with molecular docking revealing binding at the steroid/NAD+ interface [1][2].
| Evidence Dimension | Inhibition of human placental 3β-HSD1 enzyme activity |
|---|---|
| Target Compound Data | IC50 = 187.69 μM |
| Comparator Or Baseline | AA-II: IC50 = 14.68 μM; AA-IIIa: IC50 = 30.41 μM; Aristolone: IC50 = 89.66 μM; AA-I: IC50 ≈ 30.2 μM (from rat 3β-HSD1 study) |
| Quantified Difference | 12.8× less potent than AA-II; 6.2× less potent than AA-I; 2.1× less potent than aristolone |
| Conditions | In vitro enzyme activity assay; human placental 3β-HSD1; JAr cell line; mixed/noncompetitive inhibition kinetics |
Why This Matters
This 12.8-fold potency differential enables researchers to use 7-hydroxyaristolochic acid A as a low-potency negative control or to titrate partial 3β-HSD inhibition without complete pathway suppression.
- [1] Yang Y, Ren X, Gong C, Wang L, Chen Z, Tang Y, Ge RS, Ying Y. Inhibitory Effects and Molecular Mechanisms of Aristolochic Acids on Human and Rat Placental 3β-Hydroxysteroid Dehydrogenases. J Ethnopharmacol. 2026;364:121480. doi: 10.1016/j.jep.2026.121480. PMID: 41791623. View Source
- [2] Yang Y, Ren X, Gong C, et al. Structure activity relationship of Aristolochic acid analogues: Inhibitory effect on human and rat gonadal 3β-Hydroxysteroid dehydrogenases. Bioorg Chem. 2025;162:108630. View Source
